1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
CAS No.: 447410-79-9
Cat. No.: VC21369987
Molecular Formula: C13H9Cl2N3O3S
Molecular Weight: 358.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 447410-79-9 |
|---|---|
| Molecular Formula | C13H9Cl2N3O3S |
| Molecular Weight | 358.2g/mol |
| IUPAC Name | 1-(3,4-dichloro-2-methoxyphenyl)sulfonylbenzotriazole |
| Standard InChI | InChI=1S/C13H9Cl2N3O3S/c1-21-13-11(7-6-8(14)12(13)15)22(19,20)18-10-5-3-2-4-9(10)16-17-18/h2-7H,1H3 |
| Standard InChI Key | LVOCBNONDHULHX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
| Canonical SMILES | COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Composition
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole consists of two primary structural components: a benzotriazole heterocyclic system and a 3,4-dichloro-2-methoxybenzenesulfonyl substituent. The compound features a molecular formula of C₁₃H₉Cl₂N₃O₃S with a calculated molecular weight of 358.2 g/mol . The chemical structure involves the benzotriazole nitrogen at position 1 connected to the sulfonyl group, which is further attached to the substituted benzene ring containing two chlorine atoms at positions 3 and 4, and a methoxy group at position 2.
Structural Identifiers and Nomenclature
This compound is indexed in chemical databases with multiple identifiers that facilitate its recognition in scientific literature. These include:
| Identifier Type | Value |
|---|---|
| PubChem CID | 2920915 |
| CAS Registry Number | 447410-79-9 |
| InChI | InChI=1S/C13H9Cl2N3O3S/c1-21-13-11(7-6-8(14)12(13)15)22(19,20)18-10-5-3-2-4-9(10)16-17-18/h2-7H,1H3 |
| InChIKey | LVOCBNONDHULHX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Table 1: Chemical Identifiers for 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
Physicochemical Properties
Physical Characteristics
The physicochemical properties of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole are crucial for understanding its behavior in biological systems and its potential applications in medicinal chemistry. While specific experimental data on this compound is limited in the provided literature, general properties can be inferred from its structure and similar benzotriazole derivatives.
Structural Features and Electronic Properties
The compound contains several functional groups that influence its reactivity and interaction potential:
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The benzotriazole core contains three nitrogen atoms in a five-membered ring fused to a benzene ring, providing multiple sites for hydrogen bonding and electron donation .
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The sulfonyl group (-SO₂-) serves as an electron-withdrawing group that impacts the electronic distribution across the molecule.
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The 3,4-dichloro substitution pattern introduces lipophilicity and potential halogen bonding capabilities.
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The 2-methoxy group provides an electron-donating effect and additional hydrogen bond acceptor capability.
Synthetic Approaches
N-Sulfonylation of Benzotriazole
The N-sulfonylation of benzotriazole to produce compounds like 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves:
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Reaction of benzotriazole with sulfonyl chlorides in the presence of a base
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According to literature on similar compounds, the sulfonylation procedure reported by Katritzky is commonly employed for preparing N-benzenesulfonylbenzotriazole derivatives .
| Synthetic Approach | Key Reagents | Reaction Conditions | Expected Yield |
|---|---|---|---|
| Diazotization-Cyclization | o-phenylenediamine, NaNO₂, Acetic acid | Acidic conditions, moderate temperature | 50-70% |
| Direct N-sulfonylation | 1H-1,2,3-benzotriazole, 3,4-dichloro-2-methoxybenzenesulfonyl chloride, Base | Aprotic solvent, room temperature to mild heating | 60-85% |
Table 2: Potential Synthetic Routes for 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
| Biological Target | Structural Features Contributing to Activity | Potential Application |
|---|---|---|
| Protozoan parasites | N-sulfonyl linkage, Benzotriazole core | Antiparasitic agents |
| Mycobacteria | Halogenated aromatic system (dichloro substituents) | Antimycobacterial compounds |
| Enzymatic systems | Sulfonyl group, Methoxy substituent | Enzyme inhibitors |
Table 3: Potential Biological Targets Based on Structural Features
Structure-Activity Relationship Considerations
Influence of Key Structural Elements
Understanding the structure-activity relationships (SAR) of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole requires examining the contribution of each structural component:
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The benzotriazole core serves as a pharmacophore that can participate in multiple interactions with biological targets .
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The N-sulfonylation at position 1 modifies the electronic properties of the benzotriazole ring and introduces a group capable of hydrogen bonding.
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The 3,4-dichloro substitution pattern on the benzene ring likely enhances lipophilicity and membrane permeability.
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The 2-methoxy group introduces additional hydrogen-bonding capabilities and may influence the orientation of the molecule in binding pockets.
Comparative Analysis with Similar Derivatives
N-benzenesulfonylbenzotriazole has shown significant antiparasitic activity against Trypanosoma cruzi, with demonstrated efficacy against both epimastigote and trypomastigote forms . The addition of the dichloro and methoxy substituents in 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole might enhance this activity through:
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Increased lipophilicity improving membrane penetration
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Enhanced electronic interactions with target binding sites
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Additional hydrogen bonding opportunities through the methoxy group
Analytical Characterization
Chromatographic Behavior
The chromatographic properties of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole would be influenced by its moderately polar nature due to the presence of both hydrophilic (triazole, sulfonyl, methoxy) and hydrophobic (aromatic rings, chloro substituents) elements.
Future Research Directions
Challenges and Limitations
Several challenges in the development and application of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole should be considered:
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Limited available research specifically on this compound necessitates more comprehensive biological evaluation.
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The presence of multiple reactive sites might lead to metabolic instability requiring careful optimization.
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The challenge of balancing lipophilicity (from chloro substituents) with water solubility for pharmaceutical applications.
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